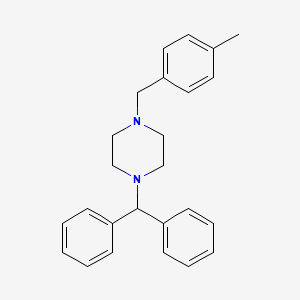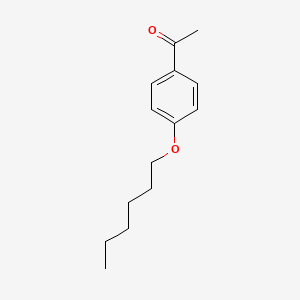
4'-Hexyloxyacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hexyloxyacetophenone is an organic compound with the molecular formula C14H20O2. It is characterized by a hexyloxy group attached to the para position of an acetophenone molecule. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
4’-Hexyloxyacetophenone can be synthesized through the Williamson ether synthesis. This method involves the reaction of 4-hydroxyacetophenone with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) and is carried out under reflux conditions to ensure complete conversion .
Industrial production methods for 4’-Hexyloxyacetophenone may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
4’-Hexyloxyacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 4’-Hexyloxyacetophenone can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The hexyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Applications De Recherche Scientifique
4’-Hexyloxyacetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: This compound is utilized in the development of organic light-emitting diodes (OLEDs) due to its emissive properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of 4’-Hexyloxyacetophenone and its derivatives. These studies aim to identify new therapeutic agents for various diseases.
Mécanisme D'action
The mechanism of action of 4’-Hexyloxyacetophenone involves its interaction with specific molecular targets and pathways. In the context of OLEDs, the compound acts as an emissive material, where it undergoes electronic transitions that result in the emission of light. The presence of the hexyloxy group enhances the solubility and stability of the compound, making it suitable for use in optoelectronic devices .
Comparaison Avec Des Composés Similaires
4’-Hexyloxyacetophenone can be compared with other similar compounds, such as:
4’-Methoxyacetophenone: This compound has a methoxy group instead of a hexyloxy group. It is used in similar applications but may have different solubility and stability properties.
4’-Ethoxyacetophenone: With an ethoxy group, this compound also finds use in organic synthesis and material science. The shorter alkyl chain may affect its physical and chemical properties compared to 4’-Hexyloxyacetophenone.
The uniqueness of 4’-Hexyloxyacetophenone lies in its hexyloxy group, which provides specific advantages in terms of solubility, stability, and reactivity .
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-(4-hexoxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-11-16-14-9-7-13(8-10-14)12(2)15/h7-10H,3-6,11H2,1-2H3 |
Clé InChI |
SIBFSGJONZDFSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


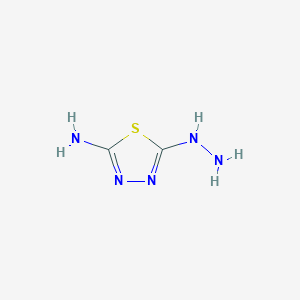



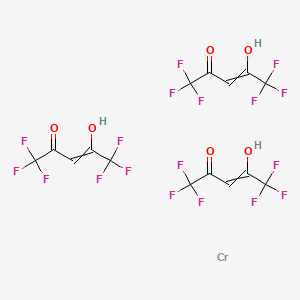



![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B13995503.png)
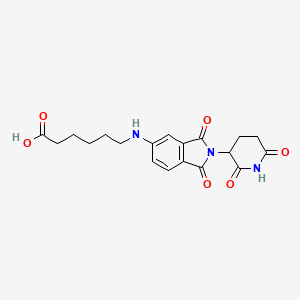
![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
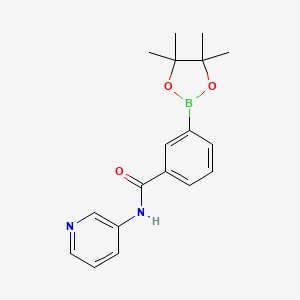
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
